ElteN378

FKBP12 Binding Affinity Immunosuppression

ElteN378 is a synthetic, non-macrocyclic FKBP12 inhibitor belonging to the ElteX class of ligands. It is characterized by a low molecular weight (378.46 g/mol) and exhibits a high affinity for FKBP12, with a reported Ki of 0.5 nM.

Molecular Formula C23H26N2O3
Molecular Weight 378.5 g/mol
Cat. No. B1192695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElteN378
SynonymsElteN378;  Elte N378;  Elte-N378
Molecular FormulaC23H26N2O3
Molecular Weight378.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H26N2O3/c26-21(19-13-5-2-6-14-19)23(28)25-17-8-7-15-20(25)22(27)24-16-9-12-18-10-3-1-4-11-18/h1-6,10-11,13-14,20H,7-9,12,15-17H2,(H,24,27)/t20-/m0/s1
InChIKeyQXYDCLICGYMGIX-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ElteN378: A Low Molecular Weight, Non-Immunosuppressive FKBP12 Inhibitor with Sub-Nanomolar Affinity


ElteN378 is a synthetic, non-macrocyclic FKBP12 inhibitor belonging to the ElteX class of ligands [1]. It is characterized by a low molecular weight (378.46 g/mol) and exhibits a high affinity for FKBP12, with a reported Ki of 0.5 nM . Its affinity is comparable to that of the natural macrocyclic ligand Rapamycin, but its simple, non-immunosuppressive structure provides a distinct pharmacological profile .

Why Generic FKBP12 Inhibitors Cannot Substitute for ElteN378 in Neurodegeneration and Proliferation Research


FKBP12 is a multifaceted protein involved in both immunosuppression (via mTOR binding) and neurodegeneration (via its peptidyl-prolyl isomerase (PPIase) activity) [1]. Standard, immunosuppressive FKBP12 inhibitors like Rapamycin and FK506 are unsuitable for long-term neuroscience applications due to their potent mTOR inhibition [2]. Conversely, many non-immunosuppressive FKBP12 ligands lack the high potency required for effective target engagement. ElteN378 uniquely bridges this gap, combining a sub-nanomolar binding affinity with a documented non-immunosuppressive profile, making it the only viable choice for dissecting FKBP12's PPIase-dependent functions in neurodegeneration and cell cycle regulation .

Quantitative Evidence for Selecting ElteN378: Head-to-Head and Comparative Data


ElteN378 vs. Rapamycin: Comparable FKBP12 Binding Affinity (Ki) Without Immunosuppression

ElteN378 demonstrates a high binding affinity for FKBP12 with a Ki of 0.5 nM . This affinity is explicitly stated to be comparable to that of the macrolide Rapamycin [1]. Crucially, ElteN378 is a non-immunosuppressive ligand, unlike Rapamycin, which exerts its immunosuppressive effects through mTOR inhibition [2].

FKBP12 Binding Affinity Immunosuppression

ElteN378 vs. Untreated Control: Demonstrated Blockade of α-Synuclein Aggregation

In a study of α-synuclein aggregation, a key pathological feature of Parkinson's disease, addition of FKBP12 dramatically accelerated protein aggregation [1]. Treatment with ElteN378 was shown to block this aberrant, FKBP12-induced α-synuclein aggregation [2]. The mechanism was supported by molecular dynamics simulations [3].

α-Synuclein Parkinson's Disease Aggregation

ElteN378 vs. Macrocyclic Inhibitors: Reduced Molecular Complexity

ElteN378 has a molecular weight of 378.46 g/mol, which is significantly lower than that of macrocyclic FKBP12 inhibitors like Rapamycin (914.17 g/mol) and FK506 (804.02 g/mol) [1]. This is a deliberate design feature; it is described as a 'low atomic weight ligand' that retains high affinity [2].

Molecular Weight Synthesis Physicochemical

ElteN378 Target Specificity: Focused Activity on FKBP12e

While many FKBP ligands interact with multiple FKBP isoforms, ElteN378 is specifically identified as an inhibitor of FKBP12e . This level of specification, while not quantified against a broad panel in public data, suggests a focused mechanism of action relevant to the FKBP12 splice variant implicated in certain disease states [1].

Selectivity FKBP12e Target Engagement

Recommended Research Applications for ElteN378 Based on Differentiating Evidence


Investigating FKBP12's PPIase-Dependent Role in α-Synuclein Aggregation and Parkinson's Disease

ElteN378 is uniquely suited for studies on α-synuclein pathology. Its demonstrated ability to block FKBP12-induced α-synuclein aggregation, combined with its non-immunosuppressive nature, makes it the preferred chemical probe for elucidating FKBP12's PPIase-dependent role in this process without confounding mTOR-related effects [1].

Dissecting FKBP12 Function in Neurodegeneration and Proliferation Disorders

ElteN378 is an ideal tool for research into Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and various cancers where FKBP12 is implicated [1]. Its high potency (Ki = 0.5 nM) and non-immunosuppressive profile allow for long-term studies in cell and animal models to isolate the effects of FKBP12 inhibition on cellular proliferation and survival pathways without the confounding variable of systemic immunosuppression .

Structure-Activity Relationship (SAR) Studies for FKBP12 Ligands

With its low molecular weight (378.46 g/mol) and simple, non-macrocyclic structure, ElteN378 serves as an excellent starting point for medicinal chemistry campaigns [1]. Its sub-nanomolar potency provides a strong baseline for SAR studies aimed at optimizing pharmacokinetic properties or further enhancing selectivity for FKBP12 over other FKBPs or related proteins .

Standardized Positive Control for FKBP12 Inhibition Assays

The commercial availability of high-purity ElteN378 (≥98% purity), combined with its well-characterized, sub-nanomolar Ki, makes it a reliable and reproducible positive control for in vitro FKBP12 binding and enzymatic activity assays [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for ElteN378

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.